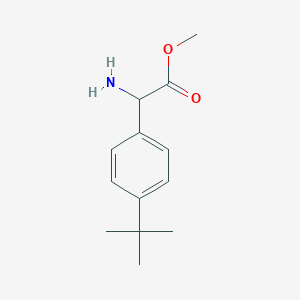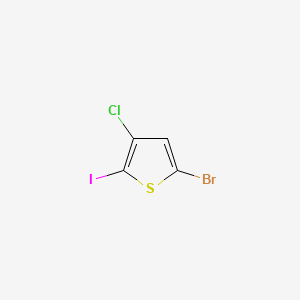![molecular formula C18H17ClN2O4 B13535155 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a chlorinated butanamido group attached to a benzamido benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides like this compound often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in catalytic systems and reaction conditions have made it possible to produce these compounds more efficiently and sustainably.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HCl or H2SO4 for nucleophilic acyl substitution reactions , and oxidizing agents like sodium dichromate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzamides .
Applications De Recherche Scientifique
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid
- 4-[(2S)-2-Benzamido-3-(4-hydroxyphenyl)propanamido]benzoic acid
Uniqueness
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is unique due to its chlorinated butanamido group, which imparts distinct chemical properties and reactivity compared to other benzamides
Propriétés
Formule moléculaire |
C18H17ClN2O4 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-[[2-(4-chlorobutanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c19-11-5-10-16(22)20-14-8-3-1-6-12(14)17(23)21-15-9-4-2-7-13(15)18(24)25/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23)(H,24,25) |
Clé InChI |
XDKVVMYFRBIJLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


